Cas no 1427951-96-9 (1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide)

1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide structure
1427951-96-9 structure
Product Name:1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide
CAS No:1427951-96-9
MF:C17H20N4O2S
MW:344.431302070618
CID:6033329
PubChem ID:71943385
Update Time:2025-07-21

1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1427951-96-9
    • EN300-26610232
    • 1-(3-cyano-6-cyclopropyl-2-methylsulfanylpyridine-4-carbonyl)piperidine-3-carboxamide
    • AKOS033915013
    • Z245192734
    • 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide
    • 1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide
    • Inchi: 1S/C17H20N4O2S/c1-24-16-13(8-18)12(7-14(20-16)10-4-5-10)17(23)21-6-2-3-11(9-21)15(19)22/h7,10-11H,2-6,9H2,1H3,(H2,19,22)
    • InChI Key: ARAVWJYAAJSYEM-UHFFFAOYSA-N
    • SMILES: S(C)C1=C(C#N)C(C(N2CCCC(C(N)=O)C2)=O)=CC(C2CC2)=N1

Computed Properties

  • Exact Mass: 344.13069707g/mol
  • Monoisotopic Mass: 344.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 556
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 125Ų

1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26610232-0.05g
1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide
1427951-96-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide

Introduction to 1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide (CAS No. 1427951-96-9)

1-[3-Cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1427951-96-9, represents a promising candidate for further investigation in drug discovery and development. Its molecular structure incorporates several key functional groups, including a cyano group, a cyclopropyl ring, and a methylsulfanyl substituent, which contribute to its distinct chemical properties and reactivity.

The< strong>pyridine core of this molecule is a well-known pharmacophore in medicinal chemistry, frequently found in a variety of bioactive agents. The presence of the cyano group at the 3-position and the methylsulfanyl group at the 2-position of the pyridine ring introduces additional layers of complexity, potentially influencing both the electronic distribution and steric environment of the molecule. These features make it an intriguing subject for studying interactions with biological targets, such as enzymes and receptors.

In recent years, there has been growing interest in developing novel compounds that can modulate neurological and inflammatory pathways. The structural motif of 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide aligns with this trend, as it combines elements that have shown promise in preclinical studies for their ability to interact with specific therapeutic targets. For instance, the cyano group is often associated with bioisosteric properties that can mimic carbonyl groups in biological systems, while the cyclopropyl ring can enhance metabolic stability and binding affinity.

The< strong>methylsulfanyl substituent is another key feature that warrants further exploration. This group is known to influence both the solubility and lipophilicity of molecules, which are critical factors in determining their pharmacokinetic profiles. Additionally, methylsulfanyl groups have been reported to exhibit antioxidant and anti-inflammatory properties in various contexts, suggesting that this compound may have therapeutic potential beyond its primary intended use.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict how 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide might interact with biological targets at the atomic level. These simulations have hinted at its potential as an inhibitor of certain enzymes implicated in chronic diseases, providing a rationale for further experimental validation.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in handling such intricate molecules. Techniques such as multi-step organic synthesis combined with advanced purification methods allow for the production of high-purity samples suitable for biological testing. The synthesis also highlights the importance of regioselectivity and stereoselectivity in constructing biologically active molecules.

In terms of biological activity, preliminary studies suggest that 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide may exhibit properties relevant to treating conditions such as neurodegeneration and inflammation. These findings are supported by analogies with known bioactive pyridine derivatives that share structural similarities. While more extensive research is needed to fully elucidate its mechanism of action, these initial observations are encouraging for future development efforts.

The< strong>CAS number 1427951-96-9 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature ensures clarity and consistency across different research groups and publications, which is essential for collaborative efforts in drug discovery.

As interest in personalized medicine grows, compounds like 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide could play a pivotal role in developing tailored therapeutic strategies. Their unique structural features may allow them to target specific pathways or mutations associated with individual patients' conditions, offering a more precise approach to treatment.

In conclusion, 1-[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carbonyl]piperidine-3-carboxamide represents a fascinating compound with potential applications in pharmaceutical research. Its distinctive structure, incorporating functional groups like the cyano group and methylsulfanyl substituent within a< strong>pyridine framework, positions it as a valuable candidate for further investigation. With ongoing advancements in synthetic chemistry and computational biology, this molecule is poised to contribute significantly to the development of new therapeutic agents.

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